tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)12-8-15-9-18-12/h4-9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCQDBKCMRJEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Hydroxy Ketones
α-Hydroxy ketones undergo condensation with potassium cyanate under acidic conditions to form oxazol-2-ones. For example, 4-phenyl-oxazol-2-one derivatives are synthesized from α-hydroxy ketones via intramolecular cyclization. This method is advantageous for introducing substituents at the C(4) position of the oxazole ring.
Palladium-Catalyzed Cross-Coupling
Aryl halides functionalized with oxazole precursors are coupled with heteroaryl boronic acids or stannanes under Suzuki-Miyaura conditions. Source describes Pd-catalyzed cross-coupling of bromophenyl intermediates with thiazolidinedione derivatives to construct 5-aryl-oxazol-2-ones. Similar strategies could be adapted to introduce the 1,3-oxazol-5-yl group at the meta position of the phenyl ring.
Carbamate Formation via Boc Protection
The tert-butoxycarbonyl (Boc) group is introduced via reaction of the aniline intermediate with di-tert-butyl dicarbonate (Boc anhydride). This method is widely employed due to its mild conditions and high efficiency.
Standard Boc Protection Protocol
Reaction Scheme:
$$
\text{3-(1,3-Oxazol-5-yl)aniline} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate}
$$
Procedure:
- Dissolve 3-(1,3-oxazol-5-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir at room temperature under nitrogen for 12–24 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Key Considerations:
- DMAP accelerates the reaction by acting as a nucleophilic catalyst.
- Electron-withdrawing effects of the oxazole ring may slightly reduce the amine’s nucleophilicity, necessitating extended reaction times.
Alternative Carbamate Synthesis Routes
Activated Mixed Carbonate Method
p-Nitrophenyl chloroformate (PNPCOCl) reacts with tert-butanol to generate an activated carbonate intermediate, which subsequently reacts with the aniline:
Reaction Scheme:
$$
\text{PNPCOCl} + \text{tert-BuOH} \rightarrow \text{tert-BuOCOO-PNP} \xrightarrow{\text{Aniline}} \text{tert-Butyl carbamate}
$$
Advantages:
Triphosgene-Mediated Carbamation
Triphosgene converts the aniline to an isocyanate intermediate, which is trapped by tert-butanol:
Procedure:
- Add triphosgene (0.33 equiv) to a solution of 3-(1,3-oxazol-5-yl)aniline in tetrahydrofuran (THF) at 0°C.
- Introduce triethylamine (3.0 equiv) and stir for 1 hour.
- Add tert-butanol and heat to 50°C for 6 hours.
- Isolate the product via filtration or extraction.
Limitations:
- Requires careful handling of triphosgene due to toxicity.
- Overalkylation may occur without tetrabutylammonium iodide (TBAI) as a stabilizer.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Key Reagents | Reference |
|---|---|---|---|---|
| Boc Protection | 85–92 | >95% | Boc anhydride, DMAP | |
| Activated Carbonate | 70–85 | 90–95% | PNPCOCl, tert-BuOH | |
| Triphosgene Route | 65–75 | 85–90% | Triphosgene, TEA |
Notes:
- Boc protection is optimal for scalability and safety.
- Activated carbonates are preferable for sterically hindered amines.
Purification and Characterization
Purification:
- Silica gel chromatography using ethyl acetate/hexane gradients (Rf = 0.3–0.5).
- Recrystallization from ethanol/water mixtures improves crystalline purity.
Characterization Data:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Oxidation and Reduction: The phenyl and oxazole moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: As mentioned, palladium catalysts are commonly used in the synthesis of this compound.
Bases: Cesium carbonate is a typical base used in these reactions.
Solvents: 1,4-Dioxane is a frequently used solvent for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions typically yield N-Boc-protected anilines .
Scientific Research Applications
Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate is a chemical compound with a molecular weight of approximately 260.29 g/mol and a molecular formula of . It features a tert-butyl group, a phenyl ring with an oxazole moiety, and a carbamate functional group. This compound is part of a class of organic molecules with diverse biological activities and applications in medicinal chemistry.
Applications
This compound finds applications in various fields:
- Medicinal Chemistry It serves as a building block for synthesizing bioactive molecules.
- Pharmaceutical Research It is used in developing new drugs.
- Agrochemicals It is utilized in the synthesis of crop protection agents.
- Material Science It is employed in creating new materials with specific properties.
Biological Activities
This compound has potential biological activities, particularly in pharmacology. Compounds containing oxazole rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Specific studies may reveal its efficacy against certain pathogens or cancer cell lines, although detailed biological data specific to this compound may be limited.
Chemical Reactions
The chemical behavior of this compound can be analyzed through reactions typical of carbamates and oxazoles:
- Carbamate Deprotection The tert-butyl carbamate group can be removed under acidic conditions to yield a free amine.
- Oxazole Reactions The oxazole ring can undergo cycloadditions, ring-opening reactions, and functionalization at various positions.
- Coupling Reactions The phenyl ring can participate in Suzuki, Stille, or Sonogashira coupling reactions to introduce new substituents.
These reactions make it a versatile intermediate in organic synthesis.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:
- Protein Binding Assays Assessing the compound's affinity for target proteins.
- Cell-Based Assays Evaluating its effects on cellular processes.
- Molecular Docking Simulating its binding mode to target molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate involves its interaction with specific molecular targets. The oxazole ring and phenyl group can engage in various biochemical interactions, potentially affecting enzymatic activity and signaling pathways. The tert-butyl carbamate group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core Structure : Phenyl ring with 1,3-oxazol-5-yl substituent at the 3-position and tert-butyl carbamate at the 1-position.
- Key Functional Groups : Oxazole (aromatic heterocycle with oxygen and nitrogen), tert-butyl carbamate (bulky protecting group).
Analog 1: tert-Butyl (3-(7-Chloro-4,4-dimethyl-2-oxo-pyrimido[4,5-d][1,3]oxazin-1-yl)phenyl)carbamate (18a, )
- Core Structure: Phenyl ring fused to a pyrimido[4,5-d][1,3]oxazinone system.
- Substituents : Chloro and dimethyl groups on the pyrimidine ring.
Analog 2: tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate ()
- Core Structure: Benzoxazole (fused benzene and oxazole rings) with an aminomethyl-carbamate chain.
- Key Differences: Benzoxazole’s fused system increases aromaticity and rigidity compared to the monocyclic oxazole in the target compound .
Analog 3: Merimepodib ()
Physicochemical Properties
Research Implications
The structural diversity among these analogs highlights the role of heterocycle choice in tuning bioactivity. For instance, replacing oxazole with pyrimido-oxazinone (Analog 1) introduces DNA-binding capability, while Merimepodib’s urea linkages enhance target engagement. Future work on the target compound could explore substituent effects (e.g., electron-withdrawing groups on oxazole) to optimize pharmacokinetics .
Biological Activity
Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate, with the CAS number 1483530-03-5, is an organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, synthesis, and structure-activity relationships (SAR), drawing from diverse research findings and case studies.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings often exhibit antimicrobial properties. For instance, similar oxazole derivatives have been evaluated for their effectiveness against various pathogens. The structure of this compound suggests potential interactions with microbial enzymes or receptors .
Enzyme Inhibition Studies
Enzyme inhibition studies are critical for understanding the therapeutic potential of new compounds. A recent study profiled several chemicals for their inhibitory effects on various enzymes involved in metabolic pathways. While specific data on this compound was not highlighted, its structural analogs demonstrated significant inhibitory activity against enzymes such as tyrosinase and others implicated in disease processes .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of compounds. The presence of the oxazole moiety in the structure of this compound may enhance its interaction with biological targets due to:
- Electronic Effects : The electron-withdrawing nature of the oxazole ring can modulate reactivity.
- Steric Factors : The tert-butyl group provides steric bulk that may influence binding affinity and selectivity towards specific targets.
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing related carbamates revealed that modifications to the oxazole ring significantly affected biological activity. Compounds with enhanced hydrophilicity showed improved solubility and bioavailability .
- Toxicity Profiling : In toxicity assessments conducted on a range of oxazole derivatives, findings indicated that structural modifications could lead to decreased cytotoxicity while maintaining efficacy against target pathogens . This highlights the importance of careful design in developing new therapeutic agents.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
